

CAS number 4857-04-9 properties and applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethyl)benzimidazole

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An In-depth Technical Guide to Bexarotene, a Retinoid X Receptor Agonist

Disclaimer: The information provided herein is for research and scientific purposes only. The CAS number 4857-04-9 provided in the initial query corresponds to **2-(Chloromethyl)benzimidazole**. However, the chemical name provided, 4-((4-ethylphenyl)ethynyl)-4-hydroxy-2,6-dimethylcyclohexa-2,5-dien-1-one, is structurally related to the well-researched retinoid X receptor (RXR) agonist, Bexarotene. This guide focuses on Bexarotene to fulfill the detailed technical requirements of the request.

Introduction

Bexarotene is a third-generation synthetic retinoid, specifically classified as a rexinoid, that selectively binds to and activates retinoid X receptors (RXRs).[1][2] Unlike other retinoids that primarily target retinoic acid receptors (RARs), bexarotene's unique specificity for RXRs gives it a distinct biological activity profile.[2] It is an approved antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL).[1] This technical guide provides a comprehensive overview of the chemical properties, biological applications, mechanism of action, and relevant experimental protocols for bexarotene.

Chemical and Physical Properties

Bexarotene is a white to off-white powder. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid	[3]
CAS Number	153559-49-0	[4]
Molecular Formula	C24H28O2	[4]
Molecular Weight	348.48 g/mol	[4]
Melting Point	224-226 °C	[4]
Solubility	Insoluble in water, soluble in ethanol and DMSO	[4]
Appearance	White to off-white powder	[4]

Pharmacokinetic Properties

Property	Value	Reference
Bioavailability	Well absorbed orally, enhanced with a high-fat meal	[2]
Protein Binding	>99%	[2]
Metabolism	Hepatic, via cytochrome P450 3A4 (CYP3A4) enzymes	[2]
Half-life	Approximately 7 hours	[2]
Excretion	Primarily through the hepatobiliary system	[1]

Biological Applications

Bexarotene is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL) when other therapies have been unsuccessful.[1][2] It is available in both oral and topical formulations.[2] Beyond its approved use, bexarotene has been investigated for other therapeutic applications:

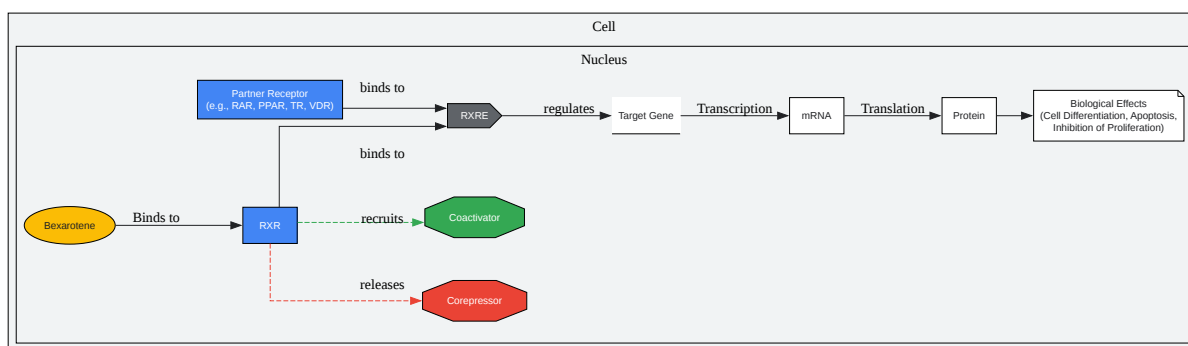
- Oncology: Bexarotene has shown potential in the treatment of non-small cell lung cancer and advanced breast cancer.[\[5\]](#)[\[6\]](#)
- Neurodegenerative Diseases: Preclinical studies have explored its role in Alzheimer's disease, suggesting it may help reduce amyloid plaques.[\[1\]](#) However, clinical trial results have been mixed.
- Dermatology: Topical bexarotene has been used for chronic severe hand dermatitis.[\[5\]](#)

Mechanism of Action and Signaling Pathway

Bexarotene exerts its biological effects by selectively activating retinoid X receptors (RXRs).[\[1\]](#)[\[7\]](#) RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), thyroid hormone receptors (TRs), and the vitamin D receptor (VDR).[\[7\]](#)[\[8\]](#)

The binding of bexarotene to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[\[8\]](#) This receptor-coactivator complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[\[7\]](#) This regulation of gene expression leads to the induction of cell differentiation, inhibition of cell proliferation, and promotion of apoptosis in certain cancer cells.[\[1\]](#)[\[7\]](#)

In the context of CTCL, bexarotene's activation of RXRs can suppress the growth and survival of malignant T-cells.[\[7\]](#) It has also been shown to activate the p53/p73 pathway, leading to cell cycle arrest.[\[9\]](#)



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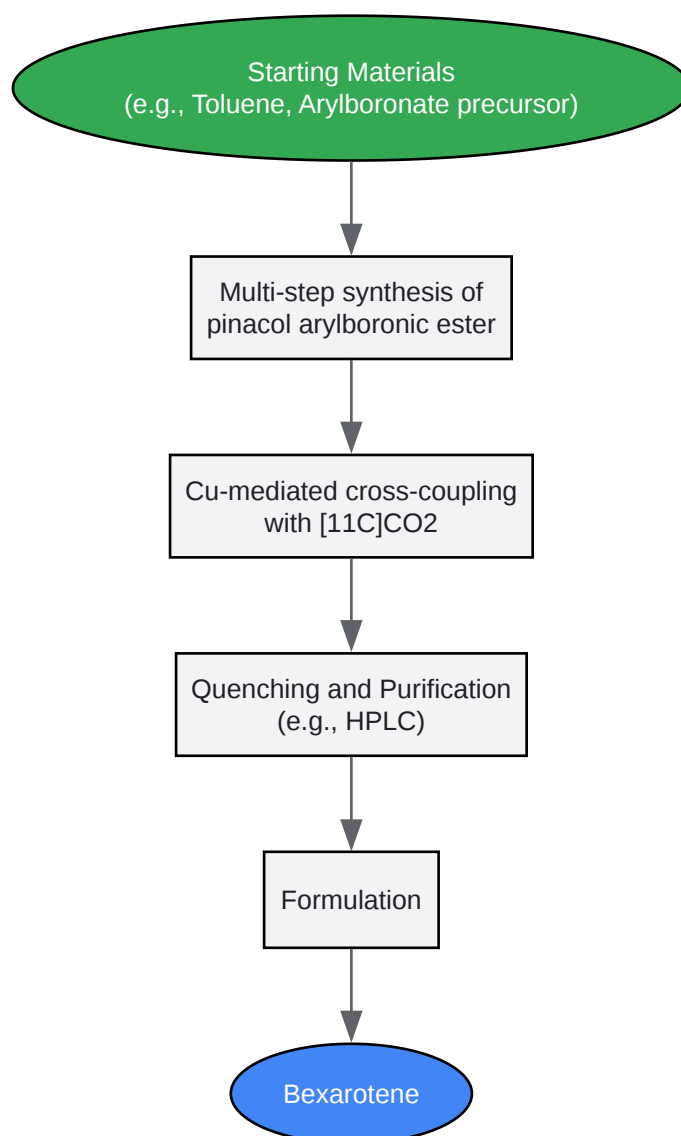
Caption: Bexarotene Signaling Pathway.

Experimental Protocols

Synthesis of Bexarotene

A common synthetic route to bexarotene involves a multi-step process starting from simpler aromatic compounds. One reported method involves a Cu-mediated cross-coupling reaction.^[3] A general overview of a synthetic approach is provided below.

Experimental Workflow: Synthesis of Bexarotene



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Caption: General workflow for the synthesis of Bexarotene.

Detailed Protocol (Illustrative Example):

A detailed protocol for the radiosynthesis of [11C]Bexarotene has been described.[3] The synthesis of unlabeled bexarotene follows similar chemical principles, typically involving the coupling of a substituted tetralone derivative with a benzoic acid derivative.

- Preparation of the Arylboronate Precursor: The pinacol arylboronic ester precursor can be synthesized in multiple steps from a starting material like toluene.[3]

- Carbon-11 Labeling (for PET imaging studies): $[^{11}\text{C}]\text{CO}_2$ is bubbled into a reaction vial containing the arylboronate precursor, a copper catalyst, and additives in a suitable solvent. [\[3\]](#)
- Reaction: The sealed vial is heated to facilitate the cross-coupling reaction. [\[10\]](#)
- Purification: The reaction is quenched and the product is purified using semi-preparative high-performance liquid chromatography (HPLC). [\[10\]](#)
- Formulation: The purified bexarotene is formulated in a suitable vehicle for administration. [\[10\]](#)

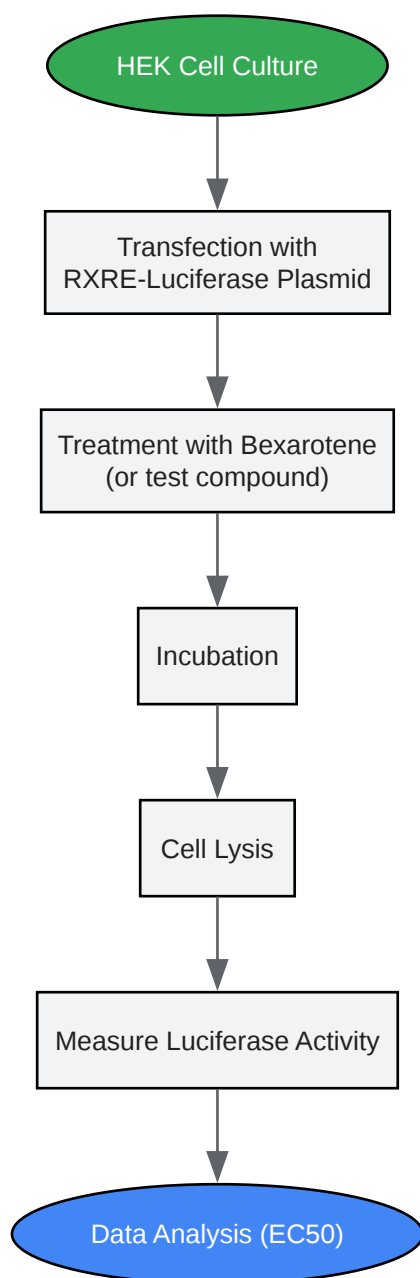
In Vitro Assay for RXR Agonist Activity (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate RXR-mediated gene transcription.

Methodology:

- Cell Culture: Human embryonic kidney (HEK) cells are cultured in appropriate media. [\[11\]](#)
- Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a retinoid X response element (RXRE). [\[11\]](#)
- Treatment: The transfected cells are treated with varying concentrations of bexarotene or the test compound.
- Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Experimental Workflow: RXR Luciferase Reporter Assay



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Caption: Workflow for an RXR luciferase reporter assay.

Safety and Handling

Bexarotene is a potent pharmaceutical agent and should be handled with appropriate precautions. It is teratogenic and should not be handled by pregnant women.[12] Common side effects of oral bexarotene include hyperlipidemia (elevated triglycerides and cholesterol) and

central hypothyroidism.[2] Regular monitoring of lipid levels and thyroid function is required during treatment.[12][13]

Conclusion

Bexarotene is a valuable therapeutic agent for the treatment of cutaneous T-cell lymphoma, with a unique mechanism of action centered on the selective activation of retinoid X receptors. Its role in modulating gene expression through RXR heterodimers provides a basis for its antiproliferative and pro-apoptotic effects. Further research into bexarotene and other rexinoids may uncover additional therapeutic applications in oncology and other disease areas.

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- To cite this document: BenchChem. [CAS number 4857-04-9 properties and applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146343#cas-number-4857-04-9-properties-and-applications]

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